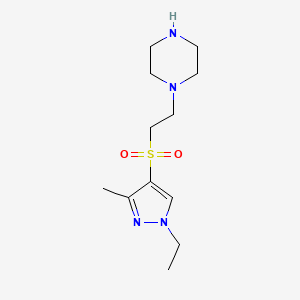

1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

説明

This compound features a piperazine core linked via a sulfonylethyl group to a 1-ethyl-3-methyl-substituted pyrazole ring.

特性

分子式 |

C12H22N4O2S |

|---|---|

分子量 |

286.40 g/mol |

IUPAC名 |

1-[2-(1-ethyl-3-methylpyrazol-4-yl)sulfonylethyl]piperazine |

InChI |

InChI=1S/C12H22N4O2S/c1-3-16-10-12(11(2)14-16)19(17,18)9-8-15-6-4-13-5-7-15/h10,13H,3-9H2,1-2H3 |

InChIキー |

MJMNKFHTRWTZDI-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(C(=N1)C)S(=O)(=O)CCN2CCNCC2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(2-((1-エチル-3-メチル-1H-ピラゾール-4-イル)スルホニル)エチル)ピペラジンの合成は、一般的に複数の段階を含みます。

ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジカルボニル化合物のシクロ縮合によって合成できます。

置換反応: エチル基とメチル基は、アルキル化反応によって導入されます。

工業的製造方法

この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路を最適化することが必要になるでしょう。これには、連続フロー反応器や高度な精製技術の使用が含まれる可能性があります。

化学反応の分析

反応の種類

1-(2-((1-エチル-3-メチル-1H-ピラゾール-4-イル)スルホニル)エチル)ピペラジンは、さまざまな化学反応を受けることができます。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化できます。

還元: 還元は、水素化リチウムアルミニウムなどの試薬を用いて達成できます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンの生成につながる可能性があります。 .

科学的研究の応用

Pharmacological Studies

The compound has been investigated for various pharmacological applications, including:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : In vitro studies have shown that the compound can induce cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have reported IC50 values indicating significant cytotoxicity in HeLa and MCF-7 cell lines.

Neuropharmacology

Given its structural features, particularly the piperazine ring, the compound is being explored for neuropharmacological applications. It may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is influenced by its structural components. Variations in substituents on the piperazine ring or alterations in the pyrazole moiety can enhance receptor binding affinity and bioactivity.

Case Studies

Several case studies have highlighted specific applications of this compound:

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Antimicrobial | Demonstrated an IC90 of 4.00 µM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent. |

| Case Study 2 | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures, supporting its use in neurodegenerative disease research. |

The compound's biological activities have been documented through various studies:

In Vitro Studies

A series of in vitro assays have evaluated the efficacy of this compound against different cell lines:

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |

| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |

| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

- Absorption and Metabolism : The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.

- Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.

作用機序

類似の化合物との比較

類似の化合物

- 1-(2-((1-メチル-3-エチル-1H-ピラゾール-4-イル)スルホニル)エチル)ピペラジン

- 1-(2-((1-エチル-3-メチル-1H-ピラゾール-4-イル)スルホニル)エチル)モルホリン

独自性

1-(2-((1-エチル-3-メチル-1H-ピラゾール-4-イル)スルホニル)エチル)ピペラジンは、ピラゾール環における特定の置換パターンと、スルホニル基とピペラジン環の両方があることで独特です。 これらの特徴の組み合わせは、類似の化合物と比較して、独自の生物活性と化学反応性を与える可能性があります。.

類似化合物との比較

Data Table: Comparative Analysis of Key Compounds

生物活性

1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₃H₂₁N₃O₄S

- Molecular Weight : 315.39 g/mol

- CAS Number : 925200-03-9

Mechanisms of Biological Activity

The biological activity of pyrazole derivatives, including 1-(2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine, can be attributed to several mechanisms:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. The compound's ability to inhibit these pathways is crucial for its potential use in cancer therapy .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In particular, studies have demonstrated that certain derivatives possess a high selectivity index against COX-2, making them promising candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some studies have reported that pyrazole compounds demonstrate antimicrobial effects against various pathogens. This activity is often linked to their ability to disrupt microbial cell functions .

Antitumor Activity

A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with a pyrazole moiety exhibited significant cytotoxicity and enhanced efficacy when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Anti-inflammatory Activity

In a series of experiments assessing the anti-inflammatory potential of pyrazole derivatives, compounds were evaluated using the carrageenan-induced rat paw edema model. The most effective derivatives showed an edema inhibition percentage significantly higher than that of standard drugs like celecoxib. Notably, some compounds demonstrated minimal ulcerogenic effects, indicating a favorable safety profile .

Antimicrobial Studies

Research has shown that certain pyrazole derivatives possess notable antifungal activity against various phytopathogenic fungi. These findings highlight the potential application of these compounds in agricultural settings as biopesticides or fungicides .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。